molecular formula C12H11ClFN3O B4513062 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No. B4513062
M. Wt: 267.68 g/mol
InChI Key: ZCIXQGKIEMUVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CFM-2 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can reduce the production of prostaglandins and thereby reduce inflammation and pain. 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations to the use of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide in lab experiments. It has a relatively short half-life and may require frequent dosing in animal studies. It may also have limited solubility in certain solvents, which could affect its bioavailability.

Future Directions

There are several future directions for the study of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. One area of research is the development of novel analogs of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide and to determine its safety and efficacy in human clinical trials.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in various animal models of inflammation and pain. 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c1-17-7-8(6-15-17)16-12(18)5-9-10(13)3-2-4-11(9)14/h2-4,6-7H,5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIXQGKIEMUVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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